molecular formula C7H5ClF5NO B109127 O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride CAS No. 57981-02-9

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Cat. No. B109127
CAS RN: 57981-02-9
M. Wt: 249.56 g/mol
InChI Key: HVMVKNXIMUCYJA-UHFFFAOYSA-N
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Description

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of oximes of steroids having a keto group . It is also used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .


Synthesis Analysis

The compound has been used in the development of a liquid chromatographic method with ultraviolet detection for O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride O-oximes of common aldehydes and ketones . The synthetic reaction used to make the O-oxime standards for gas chromatographic and LC methods has also been studied .


Molecular Structure Analysis

The molecular formula of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is C7H4F5NO . It has an average mass of 213.105 Da and a monoisotopic mass of 213.021301 Da .


Chemical Reactions Analysis

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has been used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS . It has also been used in aldehyde derivatization followed by aldehydic hydrolysis using GC/MS .


Physical And Chemical Properties Analysis

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a solid substance . It has a melting point of 212-218 °C, 227 °C (subl.) (lit.) . It is soluble in water, with a solubility of 50 mg/mL, clear to slightly hazy, colorless .

Scientific Research Applications

Derivatization Agent for Analytical Chemistry

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is prominently used as a derivatization agent in analytical chemistry. Youngdale (1976) demonstrated its utility in synthesizing derivatives of keto steroids for analysis by electron-capture gas-liquid chromatography (GLC), highlighting its role in enhancing the sensitivity and selectivity of steroid analysis (G. A. Youngdale, 1976).

Environmental and Atmospheric Chemistry

Alvarez et al. (2009) explored its application in environmental chemistry, specifically in the on-fibre derivatisation Solid Phase Microextraction (SPME) for sampling and quantification of unsaturated dicarbonyl products from the photo-oxidation of furans, indicating its importance in understanding atmospheric chemistry and environmental impact of organic compounds (E. G. Alvarez et al., 2009).

Glycoprotein Analysis

Biondi et al. (1987) applied this compound in developing a new derivatization procedure for the gas chromatographic analysis of sugars, specifically those present in glycoproteins. This method was noted for its simplicity, reliability, and rapidity, demonstrating the compound's utility in biochemical analysis and glycoprotein research (P. Biondi et al., 1987).

Environmental and Biological Sample Analysis

Spaulding and Charles (2002) detailed the application of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in the analysis of oxygenated organics in environmental and biological samples, underscoring its role in measuring atmospheric photooxidation products not detectable by other methods. This work also compared various solvents for extracting derivatives from water, offering insights into the method's efficiency and derivative stability (R. Spaulding & M. Charles, 2002).

Food and Beverage Industry

In the food and beverage industry, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has been used for the analysis of carbonyl compounds in beer. Ojala et al. (1994) utilized it as a derivatization reagent for identifying and quantifying carbonyl compounds, showing its application in ensuring the quality and safety of consumable products (M. Ojala et al., 1994).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The compound has been used in the development of a liquid chromatographic method with ultraviolet detection . It has also been used in the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step . These applications suggest potential future directions in analytical chemistry and environmental science.

properties

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206708
Record name Florox reagent
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Molecular Weight

249.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

CAS RN

57981-02-9
Record name o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Synthesis routes and methods

Procedure details

N-(Pentafluorobenzyloxy)phthalimide 15.9 g, 46 mmol), n-butylamine (3.7 g, 50 mmol) and absolute ethanol (90 ml) were placed in a dry flask under a nitrogen atmosphere. This reaction mixture was stirred at 60° C. for 1 hour, cooled and adjusted to pH 3 using dry hydrogen chloride gas. The resulting white precipitate was filtered and the crystals washed with ice-cold ethanol/ether (1:1). The filtrate was concentrated to give a second crop of crystals. The combined yield of the hydroxylamine hydrochloride was 11.15 g, 99%, m.p. (sublimed) 150°. Analysis: (Found: C, 33.7; H. 2.2; Cl, 13.9; F, 37.8; N, 5.7, C7H5ClF5NO requires C, 33.7; H, 2.0; Cl, 14.2; F, 38.1; N, 5.6%).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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